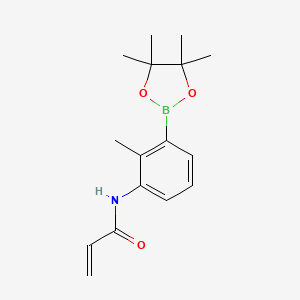

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Vue d'ensemble

Description

“N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide” is a complex organic compound. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a methyl group (a carbon atom bonded to three hydrogen atoms), and a dioxaborolane group (a boron atom bonded to two oxygen atoms and two carbon atoms). The exact properties and uses of this specific compound are not clear from the available information .

Synthesis Analysis

While the exact synthesis process for this compound is not available, compounds with similar structures are often synthesized through nucleophilic and amidation reactions .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds in the molecule and the arrangement of its atoms .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a boric acid ester intermediate with benzene rings. Its synthesis involves a three-step substitution reaction. The structure of this compound and similar compounds is confirmed using techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals are analyzed through X-ray diffraction and subjected to crystallographic and conformational analyses. These structures are further validated using density functional theory (DFT), which shows consistency with the crystal structures obtained from X-ray diffraction. Such studies are critical for understanding the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Polymerization and Material Synthesis

This chemical is involved in the synthesis of polymers and materials with specific properties. For instance, optically active polyacrylamides with different pendant groups have been synthesized and polymerized in the presence of rare earth metal trifluoromethanesulfonates. Such polymers are studied for their chiroptical properties and chiral recognition capabilities, which are important for applications in materials science and potentially in pharmaceuticals (Lu et al., 2010).

Application in Sensing and Detection

Compounds with this molecular structure have been used in the development of fluorescence probes for detecting hydrogen peroxide (H2O2). Such probes are significant for identifying peroxide-based explosives and other applications in analytical chemistry. The introduction of functional groups in these compounds can enhance their sensing performance, as evidenced by faster deboronation velocity in H2O2 vapor and high sensitivity (Fu et al., 2016).

Boron-Containing Compound Synthesis

The molecule is also pivotal in synthesizing boron-containing compounds, which have applications in medicinal chemistry and material science. For example, boronated polymers synthesized using NBN-containing vinyl monomers show potential as metal fluorescence sensors due to their selectivity and sensitivity in detecting metal ions like Fe3+ and Cr3+ (Li et al., 2022).

Mécanisme D'action

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .

Biochemical Pathways

The downstream effects of these pathway alterations can include changes in cell growth, differentiation, and survival .

Result of Action

These changes can ultimately affect the behavior and function of cells .

Propriétés

IUPAC Name |

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-7-14(19)18-13-10-8-9-12(11(13)2)17-20-15(3,4)16(5,6)21-17/h7-10H,1H2,2-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWZFVMQEPSZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

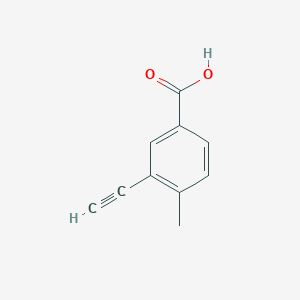

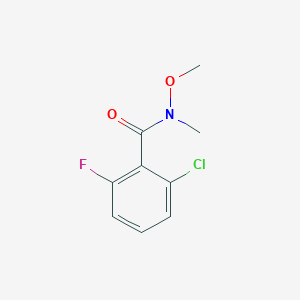

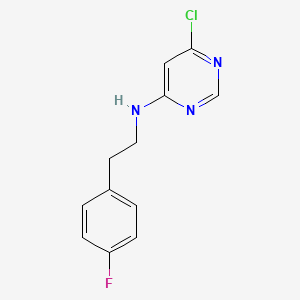

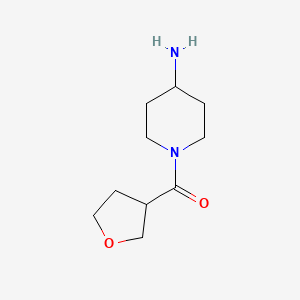

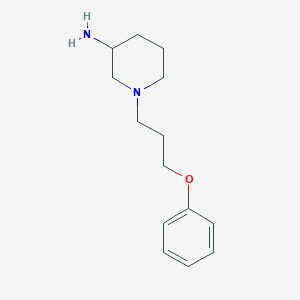

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)

![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)

![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)

![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)

![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)

![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)

![[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine](/img/structure/B1489552.png)

![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)